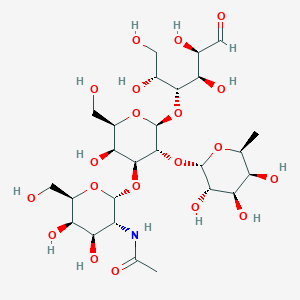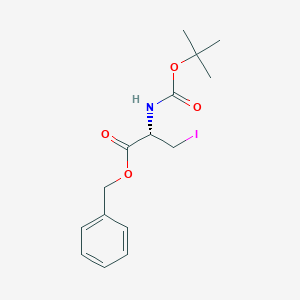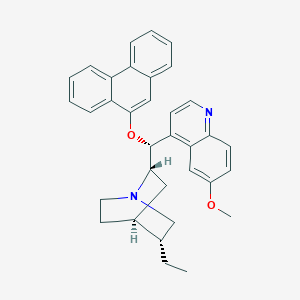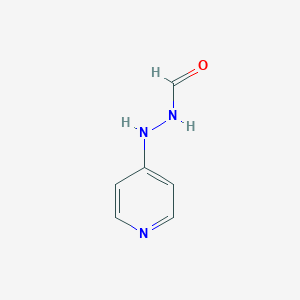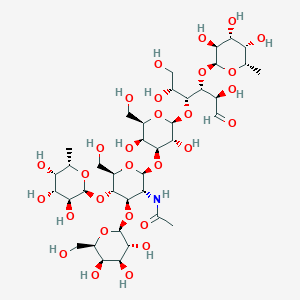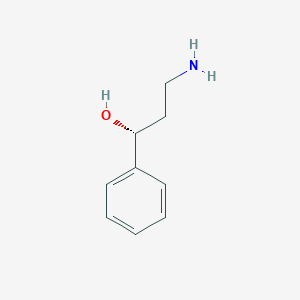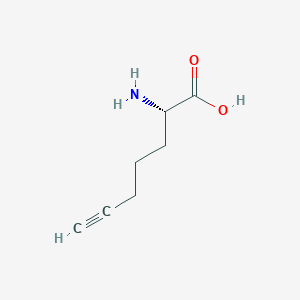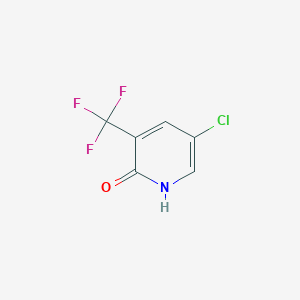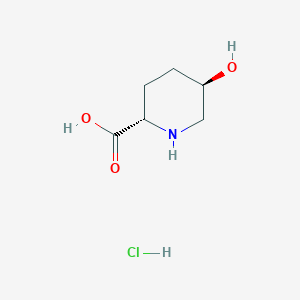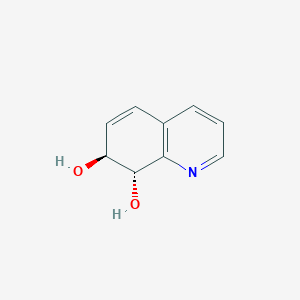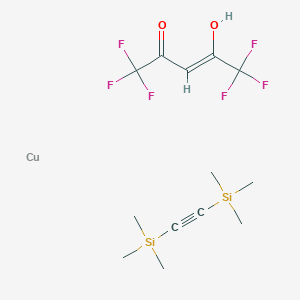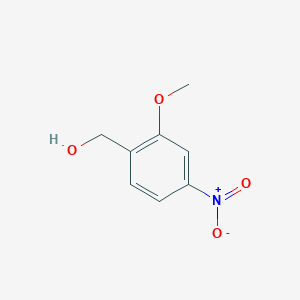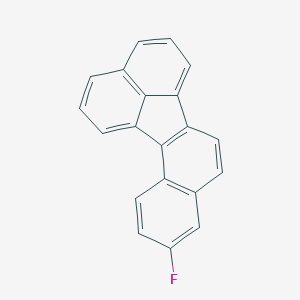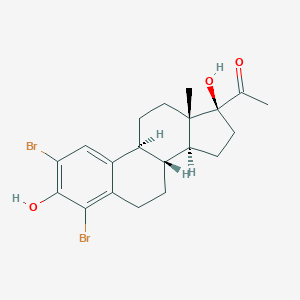
2,4-Dibromo-17-acetylestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-17-acetylestradiol (DBAE) is a synthetic estrogen compound that has been used in scientific research for several decades. It is a potent estrogen receptor agonist that has been studied for its effects on various physiological and biochemical processes.
Mécanisme D'action
2,4-Dibromo-17-acetylestradiol acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues and activating downstream signaling pathways. This leads to the transcription of estrogen-responsive genes and the modulation of various physiological and biochemical processes.
Effets Biochimiques Et Physiologiques
2,4-Dibromo-17-acetylestradiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro and in vivo, and to promote bone formation and inhibit bone resorption. 2,4-Dibromo-17-acetylestradiol has also been shown to have cardioprotective effects, reducing the risk of cardiovascular disease. Additionally, 2,4-Dibromo-17-acetylestradiol has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dibromo-17-acetylestradiol in lab experiments is that it is a potent estrogen receptor agonist, allowing for the investigation of the effects of estrogen on various physiological and biochemical processes. However, one limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous estrogen.
Orientations Futures
There are several future directions for research on 2,4-Dibromo-17-acetylestradiol. One area of interest is the development of new estrogen receptor agonists that have improved selectivity and reduced side effects. Additionally, there is a need for further research on the effects of 2,4-Dibromo-17-acetylestradiol on various physiological and biochemical processes, including its effects on the immune system and inflammation. Finally, there is a need for further research on the potential therapeutic applications of 2,4-Dibromo-17-acetylestradiol in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4-Dibromo-17-acetylestradiol is a synthetic estrogen compound that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is a potent estrogen receptor agonist that has been studied for its effects on breast cancer, bone metabolism, cardiovascular disease, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2,4-Dibromo-17-acetylestradiol remains a valuable tool for investigating the role of estrogen in various physiological and biochemical processes.
Méthodes De Synthèse
2,4-Dibromo-17-acetylestradiol is synthesized by the bromination of estradiol at the 2 and 4 positions, followed by acetylation at the 17 position. The reaction is carried out using a mixture of acetic acid and acetic anhydride, with hydrobromic acid as the brominating agent. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2,4-Dibromo-17-acetylestradiol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is commonly used as a tool to investigate the role of estrogen in breast cancer, bone metabolism, and cardiovascular disease. 2,4-Dibromo-17-acetylestradiol has also been used to study the effects of estrogen on the brain and nervous system.
Propriétés
Numéro CAS |
137548-56-2 |
|---|---|
Nom du produit |
2,4-Dibromo-17-acetylestradiol |
Formule moléculaire |
C20H24Br2O3 |
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
1-[(8R,9S,13S,14S,17S)-2,4-dibromo-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C20H24Br2O3/c1-10(23)20(25)8-6-15-12-3-4-13-14(9-16(21)18(24)17(13)22)11(12)5-7-19(15,20)2/h9,11-12,15,24-25H,3-8H2,1-2H3/t11-,12+,15-,19-,20+/m0/s1 |
Clé InChI |
CSLSXWGARNSDCM-XXAPIKHISA-N |
SMILES isomérique |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Synonymes |
2,4-DBAES 2,4-dibromo-17-acetylestradiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



